Sodium thioacetate

Übersicht

Beschreibung

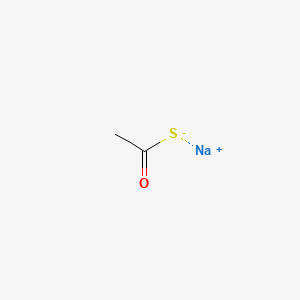

Sodium thioacetate is an organosulfur compound with the chemical formula CH3COSNa. It is a white crystalline solid that is soluble in water and commonly used in organic synthesis as a source of the thioacetate anion. This compound is particularly valuable in the preparation of thiols and thioesters, which are important intermediates in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium thioacetate can be synthesized through several methods. One common method involves the reaction of acetic anhydride with hydrogen sulfide, followed by neutralization with sodium hydroxide: [ (CH3CO)2O + H2S \rightarrow CH3COSH + CH3COOH ] [ CH3COSH + NaOH \rightarrow CH3COSNa + H2O ]

Another method involves the reaction of acetic acid with phosphorus pentasulfide, followed by neutralization: [ CH3COOH + P2S5 \rightarrow CH3COSH + P2O5 ] [ CH3COSH + NaOH \rightarrow CH3COSNa + H2O ]

Industrial Production Methods: In industrial settings, this compound is often produced using polymer-supported this compound, which allows for efficient conversion of alkyl halides to their corresponding S-alkyl thioacetates under mild and nonaqueous conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium thioacetate undergoes various chemical reactions, including:

-

Nucleophilic Substitution: this compound acts as a nucleophile in substitution reactions with alkyl halides to form thioesters. [ R-X + CH3COSNa \rightarrow R-S-COCH3 + NaX ]

-

Hydrolysis: Thioacetate esters can be hydrolyzed to yield thiols. [ R-S-COCH3 + H2O \rightarrow R-SH + CH3COOH ]

Common Reagents and Conditions:

Alkyl Halides: Used in nucleophilic substitution reactions.

Water: Used in hydrolysis reactions.

Major Products:

Thioesters: Formed from nucleophilic substitution.

Thiols: Formed from hydrolysis of thioesters.

Wissenschaftliche Forschungsanwendungen

Sodium thioacetate has a wide range of applications in scientific research:

Biology: Utilized in the preparation of biologically active sulfur-containing compounds.

Medicine: Employed in the synthesis of pharmaceuticals that contain sulfur groups.

Industry: Used in the production of polymers, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of sodium thioacetate involves its role as a nucleophile in various chemical reactions. The thioacetate anion (CH3COS-) is highly nucleophilic and can readily attack electrophilic centers in organic molecules, leading to the formation of thioesters and thiols. This nucleophilic behavior is due to the presence of the sulfur atom, which is more polarizable than oxygen and thus more reactive in nucleophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Thioacetic Acid (CH3COSH): The parent compound of sodium thioacetate, used in similar reactions.

Potassium Thioacetate (CH3COSK): Another thioacetate salt with similar reactivity.

Sodium Thiocyanate (NaSCN): Used in the synthesis of thiols and thioesters, but with different reactivity and applications.

Uniqueness: this compound is unique due to its high solubility in water and its ability to act as a nucleophile in a wide range of organic reactions. Its use in polymer-supported synthesis allows for efficient and high-yield production of thioesters under mild conditions, making it a valuable reagent in both laboratory and industrial settings .

Biologische Aktivität

Sodium thioacetate (NaSAc) is a sodium salt of thioacetic acid, known for its diverse biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is a white crystalline solid that is soluble in water. Its structure features a thioacetate group, which contributes to its reactivity and biological interactions. The compound can participate in nucleophilic substitutions due to the presence of the sulfur atom, which is larger than oxygen and often leads to higher nucleophilicity.

Mechanisms of Biological Activity

1. Antimicrobial Activity

this compound has been investigated for its antimicrobial properties. Research shows that it exhibits activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound against these pathogens indicate its potential as an antimicrobial agent.

2. Cytotoxicity and Anticancer Effects

Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been shown to inhibit the proliferation of human cancer cells by promoting apoptosis through the activation of caspase pathways. This mechanism highlights its potential as a chemotherapeutic agent.

3. Prebiotic Chemistry

this compound has been explored in prebiotic chemistry due to its role in synthesizing thioesters under conditions simulating early Earth environments. This aspect is significant for understanding the origins of life and the biochemical pathways that may have led to the development of complex organic molecules.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 32 µg/mL, suggesting its potential use in treating infections caused by resistant strains.

Case Study 2: Cytotoxicity in Cancer Research

In another investigation, this compound was tested on various cancer cell lines, including breast and lung cancer cells. The study found that treatment with this compound resulted in increased apoptosis rates compared to control groups, indicating its potential as an adjunct therapy in cancer treatment.

Research Findings

Recent research has focused on optimizing the synthesis of this compound and exploring its reactivity with various substrates. For example, it has been utilized as a reagent for preparing sulfides and sulfoxides under mild conditions without the need for thiols, demonstrating its versatility in synthetic applications . Additionally, studies have highlighted the importance of this compound in biochemical pathways involving sulfur-containing compounds, further emphasizing its relevance in both biological and synthetic contexts .

Eigenschaften

IUPAC Name |

sodium;ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4OS.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBWNXJFTBCLKT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[S-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

507-09-5 (Parent) | |

| Record name | Acetic acid, thio-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034832354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10956307 | |

| Record name | Sodium ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34832-35-4 | |

| Record name | Acetic acid, thio-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034832354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.